Br-PEG6-C2-NHBoc
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Overview
Description
Br-PEG6-C2-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific target proteins. The compound contains a bromide group and a Boc-protected amino group, making it a versatile linker in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Br-PEG6-C2-NHBoc can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and other reagents. The bromide group is introduced through nucleophilic substitution reactions, while the Boc-protected amino group is added using mild acidic conditions to form the free amine.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using custom synthesis services and cGMP (current Good Manufacturing Practice) manufacturing. The process ensures high purity and quality of the final product, which is essential for its use in scientific research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Br-PEG6-C2-NHBoc undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various PEGylated compounds and PROTACs, which are used in targeted protein degradation .
Scientific Research Applications
Br-PEG6-C2-NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies for various diseases, including cancer.
Mechanism of Action
Br-PEG6-C2-NHBoc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This dual-ligand system facilitates the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Br-PEG6-NHBoc: Another PEG-based linker with similar properties and applications.
Boc-NH-PEG6-Br: A compound with a similar structure and function, used in PEGylation and PROTAC synthesis
Uniqueness
Br-PEG6-C2-NHBoc stands out due to its specific combination of a bromide group and a Boc-protected amino group, which provides versatility in various chemical reactions and applications. Its ability to act as a linker in PROTACs makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C19H38BrNO8 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H38BrNO8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17H2,1-3H3,(H,21,22) |
InChI Key |
IKFUKQOSGQPPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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